molecular formula C8H5BrN4O2 B3721733 3-(4-bromophenyl)-5-nitro-4H-1,2,4-triazole

3-(4-bromophenyl)-5-nitro-4H-1,2,4-triazole

Cat. No. B3721733
M. Wt: 269.05 g/mol
InChI Key: FFGBSYGOSYEELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-5-nitro-4H-1,2,4-triazole, also known as Bromophenyl Nitrotriazole (BpNT), is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BpNT is a member of the family of nitrotriazoles, which are known for their explosive properties. However, BpNT has been found to have unique properties that make it suitable for use in scientific research.

Mechanism of Action

The mechanism of action of BpNT is not fully understood, but it is believed that it works by inhibiting the activity of enzymes that are involved in the metabolism of nitroaromatic compounds. This inhibition leads to an accumulation of these compounds in the body, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
BpNT has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of certain types of tumors. BpNT has also been found to have anti-inflammatory properties, and to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of BpNT is its ability to selectively target certain types of cells, such as cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell death and for developing new cancer treatments. However, BpNT also has some limitations, including its potential toxicity and its instability in aqueous solutions.

Future Directions

There are many potential future directions for research on BpNT. One area of interest is its potential use as a drug delivery agent for cancer treatments. BpNT could be used to selectively target cancer cells and deliver drugs directly to these cells, reducing the side effects of traditional chemotherapy. Another area of interest is the development of new synthesis methods for BpNT that are more efficient and cost-effective. Finally, further research is needed to fully understand the mechanism of action of BpNT and its potential applications in various fields of scientific research.

Scientific Research Applications

BpNT has been found to have potential applications in various fields of scientific research. One of the main applications of BpNT is in the field of biochemistry, where it has been used as a tool to study the role of nitroaromatic compounds in biological systems. BpNT has also been used in the field of pharmacology, where it has been investigated for its potential use as a drug delivery agent.

properties

IUPAC Name

3-(4-bromophenyl)-5-nitro-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4O2/c9-6-3-1-5(2-4-6)7-10-8(12-11-7)13(14)15/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGBSYGOSYEELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-bromophenyl)-5-nitro-4H-1,2,4-triazole
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3-(4-bromophenyl)-5-nitro-4H-1,2,4-triazole
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3-(4-bromophenyl)-5-nitro-4H-1,2,4-triazole
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3-(4-bromophenyl)-5-nitro-4H-1,2,4-triazole
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3-(4-bromophenyl)-5-nitro-4H-1,2,4-triazole
Reactant of Route 6
3-(4-bromophenyl)-5-nitro-4H-1,2,4-triazole

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